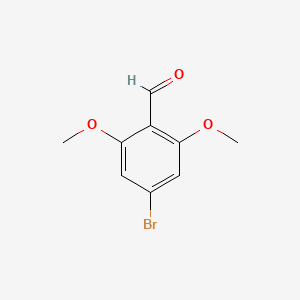

4-Bromo-2,6-dimethoxybenzaldehyde

Beschreibung

Significance of Aryl Aldehydes in Organic Synthesis

Aryl aldehydes, a class of organic compounds characterized by an aldehyde functional group attached to an aromatic ring, are of paramount importance in organic synthesis. wisdomlib.org They serve as crucial intermediates in the production of a vast array of other organic molecules, including pharmaceuticals, dyes, and polymers. fiveable.me Their reactivity, particularly the susceptibility of the carbonyl group to nucleophilic attack, allows for the construction of complex molecular architectures. fiveable.me Aryl aldehydes are key reactants in the synthesis of Schiff bases and chalcone (B49325) derivatives, highlighting their versatility in forming new carbon-carbon and carbon-nitrogen bonds. wisdomlib.org

Strategic Importance of Halogenated Aromatic Compounds in Synthetic Chemistry

The introduction of a halogen atom to an aromatic ring significantly alters a compound's chemical properties, making halogenated aromatic compounds invaluable intermediates in organic synthesis. numberanalytics.com These compounds are fundamental to the production of agrochemicals, pharmaceuticals, and specialty materials like flame retardants. numberanalytics.com The presence of a halogen, such as bromine, enhances the stability and reactivity of the aromatic ring, opening up diverse synthetic pathways. Aryl halides are widely used as starting materials for creating complex fused benzene-based structures, including conjugated polymers and organic optoelectronic materials. researchgate.net Furthermore, the carbon-halogen bond's polarized nature and the halogen's ability to act as a good leaving group make these compounds highly versatile in various chemical transformations. researchgate.net

Influence of Methoxy (B1213986) Substituents on Aromatic Reactivity and Molecular Properties

Methoxy groups (-OCH₃) are electron-donating groups that significantly influence the reactivity of aromatic rings. vaia.com By increasing the electron density on the ring, particularly at the ortho and para positions, methoxy groups facilitate electrophilic aromatic substitution reactions. orgosolver.comdocsity.com This enhanced reactivity makes aromatic compounds bearing methoxy groups more susceptible to attack by electrophiles. vaia.com The presence of methoxy groups can also impact a molecule's biological interactions by influencing its binding affinity and efficacy, as well as its pharmacokinetic properties like solubility and permeability. ontosight.ai

Current Research Landscape and Emerging Applications of Functionalized Benzaldehydes

The field of organic chemistry is continually exploring new applications for functionalized benzaldehydes. Current research focuses on developing novel synthetic methodologies to create benzaldehyde (B42025) derivatives with tailored properties for specific applications. wisdomlib.org One emerging area is the use of functionalized benzaldehydes in the synthesis of hydroxy-functionalized oligo (p-phenylenevinylene)s (OPVs), which have applications in materials science, such as for fluoride (B91410) sensing. rsc.orgstevens.edu Furthermore, the development of transient directing group strategies allows for diverse C-H functionalization of benzaldehydes, expanding the toolkit for creating complex molecules. researchgate.netacs.org Researchers are also investigating the use of benzaldehyde-functionalized polymers to construct reactive vesicles with potential biomedical applications. nih.gov

Overview of the Specific Research Focus on 4-Bromo-2,6-dimethoxybenzaldehyde

This compound serves as a valuable precursor in the synthesis of various bioactive compounds. smolecule.com Its chemical structure, with a bromine atom at the para position and two methoxy groups at the ortho positions of the benzaldehyde, provides a versatile scaffold for further chemical modifications. smolecule.com Research has demonstrated its use as a starting material for the synthesis of novel pyrazole (B372694) derivatives with potential antibacterial activity. smolecule.com The compound's reactivity allows it to undergo typical reactions of aromatic aldehydes, such as nucleophilic addition and reduction. smolecule.com

Chemical and Physical Properties of this compound

This section details the key physical and chemical identifiers for this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₉BrO₃ | smolecule.comnih.gov |

| Molecular Weight | 245.07 g/mol | smolecule.comnih.gov |

| IUPAC Name | This compound | smolecule.comnih.gov |

| CAS Number | 1354050-38-6 | smolecule.comnih.gov |

| Physical Form | Solid | sigmaaldrich.comsigmaaldrich.com |

| Purity | 95-97% | sigmaaldrich.comsigmaaldrich.com |

Synthesis of this compound

The primary method for synthesizing this compound is through the bromination of 2,6-dimethoxybenzaldehyde (B146518). This reaction, typically carried out using bromine in a solvent like acetic acid, results in the selective bromination at the para position relative to the aldehyde group, yielding the desired product with high purity and in good yields. smolecule.com Another synthetic route starts from 1-bromo-2,5-dimethoxybenzene (B144562), which can be formylated to introduce the aldehyde group. smolecule.com

Research Applications of this compound

The unique structural features of this compound make it a valuable tool in various research areas.

Use in the Synthesis of Bioactive Molecules

A significant application of this compound is as a precursor for the synthesis of bioactive compounds. smolecule.com For instance, it has been utilized as a starting material in the multi-step synthesis of novel pyrazole derivatives that have exhibited potential antibacterial properties. smolecule.com In a different study, it was used in an aldol (B89426) addition reaction as the first step in the synthesis of myxocoumarin-inspired chromene dione (B5365651) analogs, which were investigated for their antibiotic potential. rsc.org

Role in Materials Science

The chemical structure of this compound also lends itself to applications in materials science. Its potential use in the creation of new polymers and other materials is an area of exploration. smolecule.com The presence of the bromine atom allows for further functionalization through cross-coupling reactions, enabling the construction of more complex polymeric structures.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-bromo-2,6-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNUALSDMDHKUEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50742726 | |

| Record name | 4-Bromo-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354050-38-6 | |

| Record name | 4-Bromo-2,6-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50742726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2,6-dimethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2,6 Dimethoxybenzaldehyde and Analogues

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution stands as a primary method for the synthesis of 4-bromo-2,6-dimethoxybenzaldehyde. The directing effects of the methoxy (B1213986) groups on the benzene (B151609) ring play a crucial role in determining the position of the incoming bromine atom. rsc.org

Regioselective Bromination of Dimethoxybenzaldehyde Precursors

The regioselectivity of bromination is a critical aspect, with the aim of exclusively introducing a bromine atom at the C4 position of the 2,6-dimethoxybenzaldehyde (B146518) precursor.

The direct bromination of 2,6-dimethoxybenzaldehyde using molecular bromine (Br₂) in solvents like acetic acid or dichloromethane (B109758) is a common approach. smolecule.com The use of bromine in acetic acid, for instance, leads to the selective bromination at the para position, yielding this compound with high purity. smolecule.com Similarly, performing the reaction in a mixture of sulfuric acid and acetic acid, or in chloroform, also results in the formation of the 4-bromo isomer. upm.edu.my In the case of the related compound 3,4-dimethoxybenzaldehyde, reaction with bromine in glacial acetic acid at 20-30°C for 6 hours yields 2-bromo-4,5-dimethoxybenzaldehyde (B182550) in high yield. google.com

| Precursor | Brominating Agent | Solvent | Product | Yield | Reference |

| 2,6-Dimethoxybenzaldehyde | Bromine | Acetic Acid | This compound | High | smolecule.com |

| 2,5-Dimethoxybenzaldehyde | Bromine | Acetic Acid/Sulfuric Acid | 4-Bromo-2,5-dimethoxybenzaldehyde | - | upm.edu.my |

| 2,5-Dimethoxybenzaldehyde | Bromine | Chloroform | 4-Bromo-2,5-dimethoxybenzaldehyde | - | upm.edu.my |

| 3,4-Dimethoxybenzaldehyde | Bromine | Glacial Acetic Acid | 2-Bromo-4,5-dimethoxybenzaldehyde | 86.5% | google.com |

Table 1: Bromine-mediated bromination in various solvents.

Lewis acids can be employed to enhance the rate and selectivity of bromination reactions. A method utilizing titanium tetrachloride in dichloromethane at low temperatures facilitates the selective bromination of 2,6-dimethoxybenzaldehyde, providing a high yield of the desired product. smolecule.com While not specific to this compound, zirconium(IV) chloride has been shown to be a highly effective catalyst for benzylic bromination using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) under mild conditions, proceeding via a radical pathway. nih.gov This highlights the potential of Lewis acids to catalyze bromination reactions, although their specific application to the ring bromination of 2,6-dimethoxybenzaldehyde with reagents other than elemental bromine requires further investigation.

The directing effects of substituents on the benzene ring are paramount in determining the regiochemical outcome of electrophilic aromatic substitution. In monosubstituted benzenes, substituents are classified as either ortho, para-directors or meta-directors. masterorganicchemistry.com Methoxy groups, being electron-donating, are strong ortho, para-directors. masterorganicchemistry.com

In the case of 2,5-dimethoxybenzaldehyde, bromination yields 4-bromo-2,5-dimethoxybenzaldehyde, not the 6-bromo isomer. upm.edu.my This indicates that the directing effect of the methoxy groups overrides the influence of the carbonyl group. upm.edu.my Early reports suggesting the formation of the 6-bromo isomer were later proven incorrect. upm.edu.my Modern analysis confirms exclusive 4-substitution due to steric and electronic directing effects. The bromination of 1,4-dimethoxybenzene (B90301) with potassium tribromide in the presence of water shows a preference for the formation of 2-bromo-1,4-dimethoxybenzene while suppressing the formation of the dibromo product. google.com For 2,3-dimethoxybenzaldehyde, regioselective bromination can lead to the formation of 6-bromo-2,3-dimethoxybenzaldehyde (B1228148). scite.ai

| Starting Material | Product(s) | Key Observation | Reference |

| 2,5-Dimethoxybenzaldehyde | 4-Bromo-2,5-dimethoxybenzaldehyde | Para-substitution is strongly favored over ortho-substitution. | upm.edu.my |

| 1,4-Dimethoxybenzene | 2-Bromo-1,4-dimethoxybenzene | Monobromination is favored over dibromination. | google.com |

| 2,3-Dimethoxybenzaldehyde | 6-Bromo-2,3-dimethoxybenzaldehyde | Ortho-bromination is achieved. | scite.ai |

Table 2: Regioselectivity in the bromination of dimethoxybenzene derivatives.

Utilization of Alternative Brominating Agents

Besides molecular bromine, other reagents can be used for the bromination of aromatic compounds, sometimes offering advantages in terms of handling and selectivity.

N-Bromosuccinimide (NBS) is a versatile reagent for bromination, often used for allylic and benzylic brominations via a radical pathway. guidechem.commissouri.edu However, it can also be used for the electrophilic bromination of electron-rich aromatic compounds. missouri.edu For instance, the bromination of acetanilide (B955) with NBS in acetonitrile (B52724) with a catalytic amount of acid results in a high yield of the brominated product. youtube.com The use of NBS for the bromination of deactivated aromatic compounds can be achieved in a strongly acidic medium like concentrated sulfuric acid. researchgate.net While specific examples of using NBS for the direct bromination of 2,6-dimethoxybenzaldehyde are not detailed in the provided sources, its application for brominating other activated aromatic rings suggests its potential utility in this synthesis. missouri.eduorganic-chemistry.org

In-situ generation of brominating species (e.g., KBrO₃ in acidic media)

A significant advancement in the synthesis of brominated aromatic compounds involves the in-situ generation of the brominating agent, which circumvents the hazards associated with handling molecular bromine. sunankalijaga.orgsunankalijaga.org One such method employs potassium bromate (B103136) (KBrO₃) in an acidic environment. sunankalijaga.orgsunankalijaga.org

In this approach, KBrO₃ acts as an oxidizing agent, reacting with a bromide source, such as hydrobromic acid (HBr), to generate bromine directly within the reaction mixture. sunankalijaga.org This in-situ formation allows for better control over the reaction and minimizes the exposure of researchers to toxic and corrosive bromine gas. sunankalijaga.org The reaction is typically carried out in a solvent like glacial acetic acid, which facilitates the formation of the electrophilic bromonium ion (Br+) necessary for the aromatic substitution reaction. sunankalijaga.org

A study on the bromination of veratraldehyde, a related compound, demonstrated the effectiveness of this method. sunankalijaga.orgsunankalijaga.org By reacting veratraldehyde with KBrO₃ and HBr in glacial acetic acid, researchers were able to synthesize 2-bromo-4,5-dimethoxybenzaldehyde with a high yield of 82.03%. sunankalijaga.orgsunankalijaga.org The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). sunankalijaga.org

| Reactant 1 | Reactant 2 | Catalyst/Medium | Product | Yield |

| Veratraldehyde | KBrO₃/HBr | Glacial Acetic Acid | 2-bromo-4,5-dimethoxybenzaldehyde | 82.03% |

This in-situ method represents a safer and more efficient alternative to traditional bromination techniques that rely on the direct use of liquid bromine. sunankalijaga.orgsci-hub.se

Formylation-Based Synthesis from Brominated Aromatic Precursors

Another major synthetic route to this compound and its analogues involves the introduction of a formyl group (-CHO) onto a pre-existing brominated aromatic ring. google.comgoogle.commdpi.com

Introduction of the Formyl Group onto Brominated Dimethoxybenzene Derivatives

The formylation of brominated dimethoxybenzene derivatives can be achieved through various methods. One common approach is the Vilsmeier-Haack reaction, which utilizes a formylating agent like N,N-dimethylformamide (DMF) in the presence of an activating agent such as phosphorus oxychloride (POCl₃). rsc.org

Alternatively, metal-halogen exchange followed by formylation is a powerful strategy. google.com For instance, a brominated aromatic compound can be treated with an organolithium reagent like n-butyllithium at low temperatures to generate an aryllithium species. This intermediate can then be reacted with a formylating agent like DMF to introduce the aldehyde functionality. google.com A patent describes the synthesis of 4-bromo-2-methoxybenzaldehyde (B1278859) from 1,4-dibromo-2-fluorobenzene. This process involves a selective metal-halogen exchange with isopropyl magnesium chloride, followed by formylation with DMF, yielding the intermediate 4-bromo-2-fluorobenzaldehyde, which is then converted to the final product. google.com

The choice of formylation method often depends on the specific substrate and the desired regioselectivity. For electron-rich aromatic rings, formylation can also be mediated by dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄). mdpi.com

Multi-step Convergent Synthetic Pathways for Structured Analogues

For more complex, structured analogues, multi-step convergent syntheses are often employed. These pathways involve the synthesis of key fragments that are later combined to form the final product.

One such strategy involves the bromomethylation of a brominated aromatic precursor, followed by oxidation to the aldehyde. sciencemadness.org For example, 1-bromo-2,5-dimethoxybenzene (B144562) can be bromomethylated using reagents like paraformaldehyde and hydrobromic acid. sciencemadness.orgresearchgate.net The resulting bromomethyl derivative can then be oxidized to the corresponding benzaldehyde (B42025). sciencemadness.orgorganic-chemistry.org Various oxidation methods can be employed, including the use of dimethyl sulfoxide (B87167) (DMSO) or other selective oxidizing agents. sciencemadness.orgorgsyn.org

An alternative convergent pathway proceeds through the formation and subsequent oxidation of a mandelic acid intermediate. sciencemadness.org A brominated dimethoxybenzene can be reacted with glyoxylic acid in the presence of a strong acid to form a substituted mandelic acid. sciencemadness.org This mandelic acid derivative can then be oxidized to the desired benzaldehyde. sciencemadness.orgrsc.org This oxidation can be achieved using various reagents, including sodium persulfate with a silver nitrate (B79036) catalyst. sciencemadness.org The conversion of mandelic acid and its derivatives into aromatic aldehydes is a valuable transformation in organic synthesis. rsc.org

Optimization of Reaction Conditions and Scale-Up Considerations

The transition from laboratory-scale synthesis to large-scale industrial production requires careful optimization of reaction conditions and consideration of various factors to ensure efficiency, safety, and cost-effectiveness. researchgate.net

For the synthesis of this compound and its analogues, several parameters need to be optimized. These include:

Reaction Time: The duration of the reaction can significantly impact the yield and purity of the product. Monitoring the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal reaction time. researchgate.net

Temperature: Temperature control is critical for many organic reactions. For instance, in metal-halogen exchange reactions, cryogenic temperatures (e.g., -78 °C) are often necessary to prevent side reactions. google.com However, for scale-up, processes that can be run at or near ambient temperature are preferred. google.com

Solvent: The choice of solvent can influence reaction rates, yields, and the ease of product isolation. For industrial applications, the use of safe, environmentally friendly, and easily recoverable solvents is a key consideration. google.com

Reagent Stoichiometry: The molar ratio of reactants can affect the outcome of the reaction. Optimizing the stoichiometry can maximize the conversion of the starting material and minimize the formation of byproducts. researchgate.net

A study on the scale-up of a synthesis for a pharmaceutical candidate highlighted the importance of optimizing parameters such as the mole ratio of reagents and purification conditions to achieve high yield and purity. researchgate.net For instance, in the bromination of veratraldehyde using KBrO₃, a scale-up study showed that varying the mass of the starting material impacted the yield, with an optimal yield of 82.03% achieved at a specific scale. sunankalijaga.orgsunankalijaga.org

Furthermore, for industrial production, the development of robust purification methods, such as crystallization, is essential to obtain the final product with the required purity. google.comresearchgate.net The selection of the crystallization solvent and the optimization of conditions like temperature and concentration are critical for achieving high recovery of the pure compound. researchgate.net

Below is a table summarizing key considerations for process optimization and scale-up:

| Parameter | Key Considerations for Optimization and Scale-Up |

| Reaction Time | Monitor reaction progress (TLC, HPLC) to determine the optimal duration for maximum yield and minimal byproducts. researchgate.net |

| Temperature | Aim for ambient or near-ambient temperatures to reduce energy costs and improve safety, avoiding cryogenic conditions where possible. google.com |

| Solvent | Select safe, environmentally friendly, and recyclable solvents. The solvent should facilitate the reaction and allow for easy product isolation. google.com |

| Reagent Ratio | Optimize the molar ratios of reactants to maximize the conversion of the limiting reagent and control the formation of impurities. researchgate.net |

| Purification | Develop and validate a robust and scalable purification method, such as crystallization, to ensure the final product meets the required purity specifications. google.comresearchgate.net |

By carefully addressing these factors, synthetic routes for this compound and its analogues can be efficiently and safely scaled up for commercial production.

Temperature and Solvent Effects on Reaction Yields and Purity

The conditions under which the synthesis of substituted benzaldehydes is performed significantly influence the outcome. The choice of solvent and the reaction temperature are critical parameters that can dictate not only the yield but also the purity of the final product by affecting reaction rates and the formation of byproducts.

For instance, in the synthesis of related bromo-methoxybenzaldehydes, specific temperatures and solvents are employed to optimize the reaction. The synthesis of 4-bromo-2-methoxybenzaldehyde can be achieved through a two-step process starting from 1,4-dibromo-2-fluorobenzene. The initial metal-halogen exchange and formylation step is conducted at 0°C. google.com Following this, the substitution of the fluorine atom with a methoxy group is carried out in methanol (B129727) at a raised temperature of 50°C in the presence of potassium carbonate. google.com This temperature control is crucial; the initial low temperature is for the selective metal-halogen exchange, while the subsequent higher temperature facilitates the nucleophilic aromatic substitution.

In the bromination of 2,5-dimethoxybenzaldehyde, a reaction often performed in glacial acetic acid (GAA), the process is typically left to proceed at room temperature for an extended period, such as 48 hours, to achieve a good yield of the desired 4-bromo isomer. designer-drug.com The use of acetic acid as a solvent is common for such electrophilic aromatic substitutions. designer-drug.com Similarly, the synthesis of 2,6-dimethoxybenzaldehyde, a direct precursor, can involve a formylation step conducted at a very low temperature of -78°C in a mixed solvent system of tetrahydrofuran (B95107) (THF) and hexane (B92381). chemicalbook.com

These examples highlight a general principle in the synthesis of substituted benzaldehydes: low temperatures are often required for selective reactions involving organometallic intermediates, while bromination and substitution reactions have a broader range of effective temperatures. The solvent is chosen based on the solubility of the reactants and its compatibility with the reagents used.

Table 1: Effects of Temperature and Solvent on Synthesis of Benzaldehyde Analogues

| Precursor/Reactant | Reaction Type | Temperature | Solvent | Product | Observations | Reference |

|---|---|---|---|---|---|---|

| 1,4-dibromo-2-fluorobenzene | Metal-halogen exchange / Formylation | 0°C | Not specified | 2-fluoro-4-bromobenzaldehyde | Selective exchange and efficient formylation. | google.com |

| 2-fluoro-4-bromobenzaldehyde | Nucleophilic Substitution (SNAr) | 50°C | Methanol | 4-bromo-2-methoxybenzaldehyde | Minimizes Cannizzaro side reactions. | google.com |

| 2,5-dimethoxybenzaldehyde | Bromination | Room Temp. | Acetic Acid | 4-bromo-2,5-dimethoxybenzaldehyde | Reaction left for 48 hours for completion. | designer-drug.com |

Stereochemical Control in Multi-Step Syntheses of Related Compounds

This compound serves as a key building block in the synthesis of more complex, biologically active molecules, where the precise three-dimensional arrangement of atoms (stereochemistry) is crucial for their function. Controlling the stereochemical outcome of reactions is a significant challenge in organic synthesis.

A notable example involves the use of this compound in an aldol (B89426) addition reaction to create a β-hydroxy ester, a precursor for myxocoumarin-inspired chromene diones. rsc.orgresearchgate.net In this synthesis, the aldehyde is reacted with the lithium enolate of methyl isobutyrate. rsc.orgresearchgate.net The reaction is performed at a very low temperature of -78°C in tetrahydrofuran (THF). rsc.org This cryogenic condition is essential for controlling the stereoselectivity of the reaction, "freezing" the transition state geometry to favor the formation of one stereoisomer over the other.

The importance of low temperatures in preserving stereochemistry is a recurring theme. In the synthesis of a substituted phenyl-propanolamine, a condensation reaction was conducted in an ice/salt bath to maintain sub-zero temperatures. mdma.ch It was noted that allowing the temperature to rise could lead to the racemization of stereoisomers, meaning the loss of the desired stereochemical purity. mdma.ch

The general strategy for stereochemical control in additions to aldehydes like this compound often involves the use of a chiral auxiliary or catalyst, or, as seen in these examples, kinetic control by using very low temperatures. The low temperature minimizes the available thermal energy, thus preventing the system from overcoming the activation energy barrier to form the less-favored stereoisomer or to allow for post-reaction isomerization.

Table 2: Methods for Stereochemical Control in Syntheses Involving Benzaldehyde Analogues

| Aldehyde | Reaction Type | Key Reagents | Temperature | Solvent | Purpose | Reference |

|---|---|---|---|---|---|---|

| This compound | Aldol Addition | n-BuLi, DIPA, Methyl isobutyrate | -78°C | THF | To control the stereoselective formation of the β-hydroxy ester intermediate. | rsc.orgresearchgate.net |

| 4-bromo-2,5-dimethoxybenzaldehyde | Condensation | Nitroethane, Triethylamine | Sub-zero (Ice/Salt Bath) | Methanol | To prevent racemization of stereoisomers. | mdma.ch |

Comprehensive Analysis of Chemical Reactivity and Transformation Pathways

Nucleophilic Addition Reactions to the Aldehyde Moiety

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is fundamental to the construction of more complex molecules from the 4-bromo-2,6-dimethoxybenzaldehyde starting material.

The addition of a hydride (H⁻) nucleophile to the aldehyde functionality results in its reduction to a primary alcohol. This transformation is one of the most common and predictable reactions for aldehydes. Reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard sources of hydride for this purpose libretexts.orgmasterorganicchemistry.com. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation, typically during an aqueous workup, yields the final alcohol product, (4-bromo-2,6-dimethoxyphenyl)methanol (B2407811) libretexts.orgchemistrysteps.com.

Table 1: Reagents for the Synthesis of (4-bromo-2,6-dimethoxyphenyl)methanol

| Reagent | Typical Solvent(s) | Conditions | Product |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727), Ethanol | Room Temperature | (4-bromo-2,6-dimethoxyphenyl)methanol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF | 0 °C to Room Temp., followed by H₂O quench | (4-bromo-2,6-dimethoxyphenyl)methanol |

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. This compound readily reacts with various carbon-based nucleophiles at its aldehyde carbon.

Henry (Nitro-Aldol) Reaction : This reaction involves a base-catalyzed C-C bond formation between an aldehyde and a nitroalkane scirp.org. In a typical procedure, a base deprotonates the nitroalkane to form a nitronate anion, which then acts as a nucleophile, attacking the aldehyde. The resulting β-nitro alkoxide is protonated during workup to yield a β-nitro alcohol. While specific examples with this compound are not prevalent in the literature, the reaction is broadly applicable to aromatic aldehydes scirp.orgmdma.ch.

Grignard Reaction : Organomagnesium halides (Grignard reagents) are powerful nucleophiles that add to aldehydes to form secondary alcohols youtube.com. For instance, reacting this compound with methylmagnesium bromide would yield 1-(4-bromo-2,6-dimethoxyphenyl)ethanol after an acidic workup.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), catalyzed by a weak base like piperidine. The reaction typically proceeds through a nucleophilic addition followed by dehydration to yield a new C=C double bond chemrxiv.org.

Reduction Reactions of the Carbonyl Group

Beyond simple reduction to an alcohol, the carbonyl group can be completely removed and converted into a methylene (CH₂) group, providing access to substituted toluenes.

As discussed in section 3.1.1, both LiAlH₄ and NaBH₄ are highly effective for the selective reduction of the aldehyde group to a primary alcohol youtube.com. NaBH₄ is a milder, more selective reagent, typically used in protic solvents like methanol or ethanol, and will not reduce other functional groups like esters that might be present in a more complex molecule masterorganicchemistry.com. LiAlH₄ is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or THF libretexts.org. It is less selective than NaBH₄ but is capable of reducing a wider array of functional groups youtube.com. For the specific transformation of this compound to (4-bromo-2,6-dimethoxyphenyl)methanol, both reagents are suitable.

Table 2: Comparison of Common Hydride Reducing Agents

| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

|---|---|---|

| Reactivity | Milder, more selective | Stronger, less selective |

| Solvents | Protic (Methanol, Ethanol) | Aprotic (Ether, THF) |

| Safety | Relatively safe to handle | Highly reactive with water and protic solvents |

| Scope | Reduces aldehydes, ketones | Reduces aldehydes, ketones, esters, carboxylic acids, amides |

To convert the aldehyde functional group into a methyl group, a complete reduction is necessary. The Wolff-Kishner reduction is a classic method for this transformation wikipedia.orgorganic-chemistry.org. The reaction involves two main stages: first, the aldehyde is condensed with hydrazine (B178648) (H₂NNH₂) to form a hydrazone intermediate. Second, under strongly basic conditions (e.g., potassium hydroxide) and high temperatures, the hydrazone is converted to the alkane with the evolution of nitrogen gas alfa-chemistry.comyoutube.com. This procedure effectively transforms this compound into 4-bromo-2,6-dimethoxytoluene. This method is particularly useful for molecules that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction organic-chemistry.org.

Condensation and Cyclization Reactions for Scaffold Construction

This compound is a valuable building block for synthesizing more complex molecular architectures, particularly heterocyclic scaffolds, through condensation and cyclization reactions.

Biginelli Reaction : This is a one-pot multicomponent reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones (DHPMs) or their thio-analogs beilstein-journals.org. Using this compound in this reaction would yield a DHPM scaffold bearing the 4-bromo-2,6-dimethoxyphenyl substituent. These heterocyclic cores are of significant interest in medicinal chemistry.

Claisen-Schmidt Condensation : This base-catalyzed reaction involves the condensation of an aldehyde with a ketone to form an α,β-unsaturated ketone, known as a chalcone (B49325) researchgate.net. Reacting this compound with an appropriate acetophenone (B1666503) derivative would produce a chalcone. Chalcones are important intermediates for the synthesis of flavonoids and other heterocyclic systems.

Synthesis of Thiazolopyrimidines : Dihydropyrimidinethiones, formed from a Biginelli reaction with thiourea, can undergo further cyclocondensation reactions. For example, reaction with chloroacetone (B47974) can lead to the formation of thiazolopyrimidine scaffolds, demonstrating a pathway from a simple benzaldehyde (B42025) to complex, fused heterocyclic systems beilstein-journals.org.

Modifications of the Aromatic Ring System and Substituents

The bromine atom on the aromatic ring of this compound is a key site for further functionalization, allowing for the introduction of new substituents through various substitution and coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com The success of this reaction typically depends on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org

In this compound, the situation is complex. The two methoxy (B1213986) groups are strongly electron-donating, which deactivates the ring towards nucleophilic attack. However, the aldehyde group is moderately electron-withdrawing and is para to the bromine atom. This para relationship can provide some resonance stabilization for the Meisenheimer complex. While challenging, SNAr reactions on similar substrates have been reported. For instance, 2-fluoro-4-bromobenzaldehyde can undergo an SNAr reaction where the fluorine is displaced by a methoxide (B1231860) ion, demonstrating that substitution is possible on such ring systems under specific conditions. google.comgoogle.com

The bromine atom makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. libretexts.org The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

Key examples of these reactions include:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (like a boronic acid) in the presence of a palladium catalyst and a base to form a biaryl compound. wikipedia.orglibretexts.org This is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boron reagents. harvard.edu

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly effective for creating new carbon-carbon bonds and is tolerant of a wide variety of functional groups.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to produce an arylalkyne. wikipedia.orgorganic-chemistry.org

These reactions provide versatile pathways to significantly increase the molecular complexity of structures derived from this compound. researchgate.net

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki-Miyaura | Organoboron Compound | C(aryl)-C(aryl/vinyl) |

| Heck | Alkene | C(aryl)-C(vinyl) |

| Sonogashira | Terminal Alkyne | C(aryl)-C(alkynyl) |

O-Demethylation Reactions and Their Synthetic Utility

The cleavage of the methyl ethers in this compound to unveil the corresponding dihydroxybenzaldehyde is a pivotal transformation, unlocking new avenues for structural modification. This O-demethylation is typically achieved under stringent reaction conditions due to the stability of aryl methyl ethers. The resulting product, 4-bromo-2,6-dihydroxybenzaldehyde, is a versatile intermediate for the synthesis of a variety of more complex molecules.

Commonly employed reagents for the demethylation of aryl methyl ethers include strong Lewis acids such as boron tribromide (BBr₃) and Brønsted acids like hydrobromic acid (HBr).

With boron tribromide , the reaction proceeds via the formation of a complex between the Lewis acidic boron and the ether oxygen. This is followed by a nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond. Due to the high reactivity of BBr₃, these reactions are often initiated at low temperatures, such as -78 °C, and gradually warmed to room temperature.

Alternatively, concentrated hydrobromic acid can be used, often at elevated temperatures, to effect demethylation. The mechanism involves protonation of the ether oxygen, followed by nucleophilic substitution by the bromide ion on the methyl group.

The synthetic utility of the resulting 4-bromo-2,6-dihydroxybenzaldehyde lies in its enhanced reactivity towards electrophilic substitution and its potential for further functionalization of the newly formed hydroxyl groups. These hydroxyl groups can be selectively protected or derivatized, allowing for intricate molecular design.

| Reagent | Typical Solvent | Typical Temperature Range | General Remarks |

|---|---|---|---|

| Boron Tribromide (BBr₃) | Dichloromethane (B109758) (DCM) | -78 °C to room temperature | Highly effective but moisture-sensitive. Stoichiometric amounts are often required. |

| Hydrobromic Acid (HBr) | Acetic Acid or neat | Reflux | Harsh conditions that may not be suitable for sensitive substrates. |

| Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or neat | Room temperature to reflux | A strong Lewis acid, often used with a scavenger for the generated HCl. |

Esterification and Functional Group Interconversions on Derived Hydroxyl Moieties

Once the O-demethylation of this compound has been accomplished to yield 4-bromo-2,6-dihydroxybenzaldehyde, the resultant hydroxyl groups offer a platform for a multitude of functional group interconversions, with esterification being a prominent example. The conversion of these phenolic hydroxyls into esters can serve various purposes, including the protection of the hydroxyl groups, modulation of the compound's electronic properties, and the introduction of new functionalities for further synthetic elaborations.

Esterification of the hydroxyl moieties can be readily achieved through reaction with a variety of acylating agents. Common methods include the use of acid chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. These reactions are typically high-yielding and proceed under mild conditions. For instance, treatment of 4-bromo-2,6-dihydroxybenzaldehyde with acetic anhydride (B1165640) in the presence of a catalytic amount of acid or a stoichiometric amount of base would be expected to yield the corresponding diacetate ester.

Beyond simple acylation, the hydroxyl groups can be transformed into a range of other functionalities. For example, they can be converted to ethers through Williamson ether synthesis, or to sulfonates, which are excellent leaving groups for nucleophilic substitution reactions. These transformations significantly broaden the synthetic utility of the 4-bromo-2,6-dihydroxybenzaldehyde scaffold, enabling its incorporation into more complex molecular architectures. The regioselectivity of these reactions, particularly in cases where only one of the two hydroxyl groups is to be modified, can often be controlled by careful choice of reagents and reaction conditions.

| Transformation | Reagents | Typical Product | Synthetic Utility |

|---|---|---|---|

| Esterification (Acylation) | Acid Chloride (e.g., Acetyl Chloride) or Acid Anhydride (e.g., Acetic Anhydride) with a base (e.g., Pyridine) | Di-ester (e.g., 4-bromo-2,6-diacetoxybenzaldehyde) | Protection of hydroxyl groups; modification of electronic properties. |

| Etherification (Williamson Synthesis) | Alkyl Halide (e.g., Methyl Iodide) with a base (e.g., Potassium Carbonate) | Di-ether (e.g., 4-bromo-2,6-dialkoxybenzaldehyde) | Introduction of alkyl chains; alteration of solubility. |

| Sulfonylation | Sulfonyl Chloride (e.g., Tosyl Chloride) with a base (e.g., Triethylamine) | Di-sulfonate ester (e.g., 4-bromo-2,6-bis(tosyloxy)benzaldehyde) | Conversion of hydroxyls into good leaving groups for substitution reactions. |

Derivatization Strategies and the Generation of Novel Analogues

Synthesis and Characterization of Oxime Derivatives (e.g., (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime)

The aldehyde group of 4-bromo-2,6-dimethoxybenzaldehyde can be readily converted into an oxime. This reaction typically involves treating the aldehyde with hydroxylamine. The resulting (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime is a stable crystalline solid. bldpharm.combldpharm.com Oximes are valuable intermediates in organic synthesis; for instance, they can be dehydrated to form nitriles. google.com The synthesis of aldoximes can be achieved by reacting the corresponding aldehyde with hydroxylamine. google.com

Table 1: Physicochemical Properties of (E)-4-Bromo-2,6-dimethoxybenzaldehyde oxime bldpharm.com

| Property | Value |

| CAS Number | 1824882-25-8 |

| Molecular Formula | C₉H₁₀BrNO₃ |

| Molecular Weight | 259.09 g/mol |

| SMILES Code | O/N=C/C1=C(OC)C=C(Br)C=C1OC |

Development of Aromatic Thioether Analogues via Nucleophilic Substitution

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution, particularly with sulfur-based nucleophiles. This allows for the synthesis of various thioether analogues. The reaction of 4-bromobenzaldehyde (B125591) derivatives with thiols can proceed in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) to yield the corresponding thioethers in good yields. designer-drug.com This strategy is significant for creating compounds with modified electronic and lipophilic properties, which is crucial for tuning the pharmacological profiles of bioactive molecules. designer-drug.comthieme-connect.de The substitution of an aromatic bromine with a thiol is a key step in creating these thioether linkages. lambris.com

Preparation of Functionalized Chalcone (B49325) Structures for Biological Screening

Chalcones, characterized by a 1,3-diaryl-2-propen-1-one backbone, are synthesized through the Claisen-Schmidt condensation of an aromatic aldehyde with an acetophenone (B1666503). wikipedia.orgscispace.com this compound serves as the aldehyde component in these base-catalyzed reactions. mdpi.comrasayanjournal.co.in The resulting chalcones, bearing the bromo-dimethoxy-substituted phenyl ring, are a class of compounds extensively screened for a wide range of biological activities, including antimicrobial and anticancer properties. researchgate.netceon.rs The synthesis often involves mild conditions, sometimes utilizing microwave irradiation or solvent-free grinding techniques to improve efficiency and yields. rasayanjournal.co.innih.gov

Table 2: Example of Claisen-Schmidt Condensation for Chalcone Synthesis ceon.rs

| Aldehyde | Acetophenone | Base | Product |

| 3,4-dimethoxybenzaldehyde | 4-bromoacetophenone | NaOH (aq) | (E)-1-(4-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |

| This compound | Substituted Acetophenone | Base (e.g., NaOH) | Functionalized Chalcone |

Derivatization for Specific Medicinal Chemistry Leads

The structural framework of this compound is a valuable starting point for the synthesis of targeted molecules with potential therapeutic applications.

A critical application of this compound is its use as a precursor for synthesizing substituted phenethylamines. This multi-step synthesis typically begins with a Henry reaction (nitroaldol condensation), where the aldehyde reacts with a nitroalkane, such as nitromethane (B149229), in the presence of a base. organic-chemistry.orgmdma.chpublish.csiro.au This forms a β-nitro alcohol, which can be dehydrated to a nitrostyrene (B7858105) intermediate. psu.edumdpi.com Subsequent reduction of the nitro group, commonly achieved with powerful reducing agents like lithium aluminum hydride (LAH), yields the target phenethylamine (B48288). psu.edumdpi.comoup.com This pathway is a well-established method for producing a variety of psychoactive and pharmacologically relevant phenethylamine derivatives. psu.edumdpi.com

The aldehyde functionality and the bromo-dimethoxy substituted ring of this compound are instrumental in constructing more complex heterocyclic structures. For instance, the phenethylamine derivatives synthesized from this aldehyde can undergo further reactions, such as the Pictet-Spengler reaction, to form tetrahydroisoquinolines, a core structure in many alkaloids and pharmacologically active compounds. consensus.app Furthermore, the aldehyde can be used to build other heterocyclic systems like pyrazoles and cyclic acetals, which are of interest in drug discovery and for developing chemical probes. researchgate.netsmolecule.com The Sonogashira coupling of the bromo-substituted aldehyde to introduce an alkyne provides another route to complex structures. researchgate.net

Applications in Advanced Organic Synthesis and Methodology Development

Building Block Utility in Complex Molecule Construction

The strategic placement of functional groups on the 4-Bromo-2,6-dimethoxybenzaldehyde scaffold allows for its effective use in the stepwise construction of intricate organic molecules, including those with significant biological activity.

This compound has been identified as a key starting material in the synthesis of analogs inspired by the natural product myxocoumarin. Myxocoumarins are a class of compounds known for their potent antibiotic properties. In a synthetic route aimed at producing myxocoumarin-inspired chromene dione (B5365651) analogs, this compound serves as a crucial electrophile in an aldol (B89426) addition reaction. acs.org

The first step of the synthesis involves an aldol reaction with methyl isobutyrate to form a β-hydroxy ester. This reaction establishes a key carbon-carbon bond and sets the stereochemistry for the subsequent cyclization to form the core coumarin (B35378) structure. The utility of this compound lies in its ability to introduce the desired substitution pattern onto the aromatic ring of the final product from the very beginning of the synthetic sequence. acs.org The resulting chromene dione analogs have shown remarkable antibacterial potential, with some derivatives exhibiting activity comparable to the parent natural product, myxocoumarin A. acs.org

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| This compound | Methyl isobutyrate | β-hydroxy ester intermediate | Aldol Addition |

The synthesis of complex bioactive molecules is a cornerstone of medicinal chemistry and drug discovery. nih.gov this compound functions as a critical intermediate in such multi-step total syntheses. Its role in the creation of myxocoumarin-inspired antibiotics serves as a prime example. acs.org The synthesis of these potent antibacterial agents involves a sequence of reactions where the aldehyde is the foundational aromatic component. acs.org

Following the initial aldol addition, the resulting intermediate undergoes further transformations, including oxidation and a trans-esterification reaction, to yield the final cyclized chromene diones. acs.org The presence of the two methoxy (B1213986) groups on the benzaldehyde (B42025) starting material is crucial for modulating the electronic properties and reactivity of the aromatic ring throughout the synthesis. The bromine atom provides a handle for potential late-stage functionalization, although in this specific synthesis, it is retained in the final bioactive analogs. acs.org This demonstrates the compound's value as an early-stage intermediate that dictates the substitution pattern of a complex, multi-step synthesis product.

Reagent in Reaction Mechanism Studies

The electronic and steric properties of this compound make it a suitable substrate for studying the fundamental principles of chemical reactivity, particularly in the context of aromatic compounds.

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry. The regiochemical outcome of these reactions is governed by the directing effects of the substituents already present on the aromatic ring. This compound provides an excellent model for studying the interplay of multiple directing groups.

The benzene (B151609) ring in this molecule is substituted with two strongly activating, ortho, para-directing methoxy (-OCH₃) groups and one deactivating, meta-directing aldehyde (-CHO) group. The two methoxy groups at positions 2 and 6 powerfully activate the ring towards electrophilic attack and direct incoming electrophiles to the positions ortho and para to them (positions 3, 4, and 5). Conversely, the aldehyde group at position 1 deactivates the ring and directs incoming electrophiles to the positions meta to it (positions 3 and 5).

The cumulative effect of these substituents leads to a predictable pattern of regioselectivity. The positions C3 and C5 are strongly activated, as they are ortho to one methoxy group and para to the other, and they are also meta to the deactivating aldehyde group. Therefore, these positions are the most electron-rich and nucleophilic sites on the ring, making them the primary targets for electrophilic attack. This makes the compound a useful substrate for demonstrating and investigating the powerful, synergistic directing effects of activating groups in EAS reactions.

| Substituent | Position | Type | Directing Effect | Activated Positions |

|---|---|---|---|---|

| -CHO | 1 | Deactivating | meta-directing | 3, 5 |

| -OCH₃ | 2 | Activating | ortho, para-directing | 3, 4, 6 (occupied) |

| -OCH₃ | 6 | Activating | ortho, para-directing | 2 (occupied), 4, 5 |

In mechanistic studies, this compound can be used to explore how the balance between activating and deactivating groups affects transition state energies and reaction kinetics. For example, the rate of an EAS reaction on this substrate would be significantly faster than on 4-bromobenzaldehyde (B125591) due to the presence of the two methoxy groups. This allows for a quantitative investigation into the additive effects of substituents on reaction rates and helps in refining theoretical models of aromatic reactivity.

Catalytic Applications and Ligand Precursors

The functional groups present on this compound—namely the aryl bromide and the aldehyde—offer significant potential for its use in catalysis, particularly as a precursor to specialized ligands. Phosphines are a critical class of ligands in transition-metal catalysis, and their synthesis often relies on the formation of carbon-phosphorus (C-P) bonds.

The bromine atom on the aromatic ring of this compound can serve as a synthetic handle for introducing a phosphine (B1218219) group via cross-coupling reactions. Methodologies for the synthesis of phosphine ligands frequently involve the reaction of an aryl halide with a phosphide (B1233454) anion or other phosphorus-containing reagents, often catalyzed by a transition metal. While specific literature detailing the conversion of this compound into a phosphine ligand is not prominent, the existing functionalities are well-suited for such transformations based on established synthetic methods.

Furthermore, the aldehyde group can be chemically modified (e.g., through reduction to an alcohol or conversion to an imine) to create a bidentate or polydentate ligand structure, where both the phosphorus atom and another heteroatom can coordinate to a metal center. Such tailored ligands are essential for controlling the activity and selectivity of catalytic processes. Therefore, this compound represents a potential, though not yet widely exploited, precursor for the synthesis of custom ligands for applications in homogeneous catalysis.

Role in Metal-Catalyzed Transformations (e.g., Palladium-catalyzed nitration, FeCl₃-catalyzed reactions)

The bromine substituent on the aromatic ring of this compound serves as a key handle for a variety of metal-catalyzed cross-coupling reactions. While direct palladium-catalyzed nitration of aryl bromides is a challenging transformation, the bromo-functionality is readily exploited in other palladium-catalyzed processes that lead to the introduction of nitrogen-containing functionalities. For instance, related aryl halides can be converted to nitroaromatics using palladium catalysis under weakly basic conditions, a process that offers broad functional group compatibility. This suggests the potential for this compound to undergo analogous transformations, providing a pathway to nitro-substituted aromatic compounds that might be difficult to access through traditional electrophilic aromatic substitution methods due to the directing effects of the existing substituents.

Furthermore, the aldehyde functionality of this compound can participate in various reactions catalyzed by Lewis acids such as iron(III) chloride (FeCl₃). FeCl₃ is known to catalyze a range of transformations involving aldehydes, including aldol-type condensations and cyclization reactions. For example, FeCl₃ has been shown to effectively catalyze the Prins-type cyclization, which involves the reaction of an aldehyde with a homoallylic alcohol. While specific studies on this compound in this context are not widely reported, the reactivity of the aldehyde group suggests its potential to engage in similar FeCl₃-catalyzed carbon-carbon bond-forming reactions, leading to the formation of more complex carbocyclic and heterocyclic frameworks.

Table 1: Potential Metal-Catalyzed Transformations of this compound

| Reaction Type | Catalyst | Potential Product |

| Palladium-catalyzed Nitration (analogy) | Palladium complex | 4-Nitro-2,6-dimethoxybenzaldehyde |

| FeCl₃-catalyzed Aldol Condensation | FeCl₃ | α,β-Unsaturated aldehyde derivative |

| FeCl₃-catalyzed Prins-type Cyclization | FeCl₃ | Substituted indene (B144670) or related cyclic product |

Potential as a Scaffold for Ligand Design in Asymmetric Catalysis

The rigid aromatic core and the presence of multiple functionalization points on this compound make it an attractive scaffold for the design and synthesis of novel chiral ligands for asymmetric catalysis. The aldehyde group can be readily converted into a variety of other functionalities, such as amines, alcohols, or phosphines, which can serve as coordinating atoms for metal centers. The bromine atom provides a site for the introduction of additional complexity through cross-coupling reactions, allowing for the construction of bidentate or tridentate ligands.

The two methoxy groups on the aromatic ring can also play a crucial role in influencing the steric and electronic properties of a potential ligand. These groups can create a specific chiral pocket around the metal center, which can effectively control the stereochemical outcome of a catalytic reaction. By strategically modifying the aldehyde and bromo functionalities, and potentially the methoxy groups, a diverse library of ligands can be synthesized from this single precursor. These ligands could find applications in a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions, contributing to the development of new and efficient methods for the synthesis of enantiomerically pure compounds. The modular nature of synthesizing ligands from a scaffold like this compound would allow for the fine-tuning of ligand properties to achieve high enantioselectivity for specific catalytic processes.

Exploration of Medicinal Chemistry Significance and Bioactive Derivatives

Antimicrobial and Antibacterial Potentials

The quest for novel antimicrobial agents has led researchers to explore derivatives of 4-bromo-2,6-dimethoxybenzaldehyde, which have shown promise in combating bacterial pathogens.

Pyrazole (B372694) moieties are a well-established class of heterocyclic compounds known for their broad spectrum of pharmacological activities, including antibacterial effects. biointerfaceresearch.commdpi.com The synthesis of pyrazole derivatives often involves the initial creation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325), through a Claisen-Schmidt condensation between an aldehyde and a ketone. This chalcone intermediate is then cyclized with a hydrazine (B178648) derivative to yield the pyrazole ring. mdpi.com

While specific studies detailing the synthesis of pyrazoles directly from this compound and their subsequent antibacterial evaluation are not extensively documented in publicly available literature, the established synthetic routes allow for the prediction of their potential activity. The general antibacterial efficacy of pyrazole derivatives has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. For instance, various synthesized pyrazole derivatives have shown significant inhibitory effects. nih.govnih.gov

Table 1: Representative Antibacterial Activity of Pyrazole Derivatives

| Compound Type | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Escherichia coli | 0.25 | nih.gov |

| Pyrazole Derivative | Streptococcus epidermidis | 0.25 | nih.gov |

| Pyrazole Derivative | Staphylococcus aureus | 2.0 | researchgate.net |

A significant breakthrough in the exploration of this compound's potential is its use in the synthesis of myxocoumarin-inspired chromene dione (B5365651) analogues. rsc.orgrsc.org Myxocoumarins are natural products known for their potent antibiotic activities, particularly against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). rsc.orgresearchgate.net

Researchers have successfully used this compound as a key building block in the synthesis of a focused library of chromene diones that mimic the core structure of myxocoumarin A. rsc.orgrsc.org The synthesis typically begins with an aldol (B89426) addition reaction between this compound and a suitable ester, followed by a series of reactions to construct the chromene dione core. rsc.orgrsc.org

These synthetic analogues, even those lacking the long alkyl side chain of the natural product, have demonstrated promising and, in some cases, excellent activity against Gram-positive bacteria. rsc.orgresearchgate.net This highlights the importance of the substituted aromatic core derived from this compound for the observed bioactivity.

Table 2: Antibacterial Activity of a Myxocoumarin-Inspired Chromene Dione Analogue

| Compound | Bacterial Strain | MIC (mg/mL) | Reference |

| Triflate chromene dione | Staphylococcus aureus | 0.195 | researchgate.net |

| Triflate chromene dione | Methicillin-resistant S. aureus (MRSA) | 0.195 | researchgate.net |

Anticancer Activity and Cytotoxicity Studies

The versatility of this compound extends to the field of oncology, where its derivatives, particularly chalcones, have been investigated for their cytotoxic effects against various cancer cell lines.

Chalcones are a class of compounds that have garnered significant attention for their anticancer properties. africanjournalofbiomedicalresearch.com They are synthesized via a base-catalyzed Claisen-Schmidt condensation between a substituted benzaldehyde (B42025) and an acetophenone (B1666503). This compound can serve as the aldehyde precursor in this reaction. The resulting chalcone derivatives, with their characteristic α,β-unsaturated ketone system, have been shown to exhibit potent cytotoxicity against a variety of cancer cell lines, including the human breast adenocarcinoma cell line, MCF-7. africanjournalofbiomedicalresearch.comnih.gov

For example, a chalcone derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, synthesized from a structurally similar benzaldehyde, has been evaluated for its in vitro cytotoxicity against MCF-7 cells, demonstrating moderate activity. researchgate.net The presence of bromo and methoxy (B1213986) substituents on the chalcone scaffold is thought to play a role in their anticancer potential. researchgate.netajgreenchem.com

Table 3: In Vitro Cytotoxicity of a Bromo-Dimethoxy Chalcone Derivative

| Compound | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 2'-hydroxy-2-bromo-4,5-dimethoxychalcone | MCF-7 (Breast) | 42.19 | researchgate.net |

Beyond the direct activity of its immediate derivatives like chalcones, this compound serves as a crucial intermediate in the synthesis of more complex molecules with potential anticancer applications. Its functional groups—the aldehyde, the bromine atom, and the methoxy groups—offer multiple points for chemical elaboration.

The synthesis of the aforementioned myxocoumarin-inspired chromene diones is a prime example of its role as an intermediate. While these compounds have been primarily investigated for their antibiotic properties, many natural products and their analogues exhibit a range of biological activities, and further studies could explore the anticancer potential of this class of molecules derived from this compound. The ability to generate complex molecular architectures from this relatively simple starting material underscores its importance in the pipeline of drug discovery and development.

Pharmacological Research and Receptor Interactions

The exploration of the pharmacological effects of derivatives of this compound and their interactions with specific biological receptors is an emerging area of research. While detailed studies on the receptor binding profiles of its direct derivatives are limited, the known pharmacological activities of the core structures, such as pyrazoles and chalcones, suggest potential targets.

For instance, pyrazole-containing compounds are known to interact with a variety of receptors and enzymes in the body. nih.gov Furthermore, phenethylamine (B48288) derivatives, which share some structural similarities with the substitution pattern of this compound, have been investigated for their interactions with serotonin (B10506) receptors. aau.dk This suggests that derivatives of this compound could potentially be designed to target specific receptors, opening up avenues for the development of novel therapeutic agents for a range of conditions. Further research is needed to fully elucidate the pharmacological profile and receptor interaction landscape of this versatile chemical scaffold.

Synthesis of Phenethylamine Derivatives and Their Pharmacological Characterization

The synthesis of phenethylamine derivatives, a class of compounds with significant pharmacological interest, can be initiated from various substituted benzaldehydes. While extensive research has been conducted on derivatives from 2,5-dimethoxybenzaldehyde, the synthesis from this compound and its isomers also provides a pathway to novel psychoactive and therapeutic agents. mdpi.comoup.com

A general and versatile method for preparing phenethylamines involves the Henry reaction, where a substituted benzaldehyde is condensed with a nitroalkane, such as nitromethane (B149229), to form a β-nitrostyrene intermediate. mdpi.compsu.edu This intermediate is then subsequently reduced to the corresponding phenethylamine. mdpi.comoup.com For instance, the synthesis of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), a well-known psychoactive compound, begins with 2,5-dimethoxybenzaldehyde. psu.edu A similar pathway can be applied to isomers like 2,6-dimethoxybenzaldehyde (B146518). The process typically involves:

Condensation of the benzaldehyde with nitromethane to yield a nitroethene intermediate. oup.com

Reduction of the nitroethene using a reducing agent like lithium aluminum hydride (LAH) to form the phenethylamine. oup.com

Bromination of the resulting dimethoxyphenethylamine with a bromine solution in acetic acid to introduce the bromine atom at the desired position on the aromatic ring. oup.com

Using this general approach, various regioisomers of brominated dimethoxyphenethylamine have been synthesized and analyzed. oup.com The synthesis of [¹³C₆]-labelled 4-bromo-2,5-dimethoxyphenethylamine has also been undertaken for its use as an internal standard in the forensic analysis and quantification of drugs in biological samples. nih.gov

The pharmacological characterization of these phenethylamine derivatives often focuses on their interaction with serotonin receptors, particularly the 5-HT₂A and 5-HT₂C subtypes, which are known to mediate hallucinogenic and psychoactive effects. nih.gov Studies on N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamine derivatives have shown that these compounds can act as partial agonists at these receptors. nih.gov The binding affinity and agonist activity are highly dependent on the substitution pattern on the N-benzyl group. nih.gov

Table 1: Synthesis and Pharmacological Data of a Representative Phenethylamine Derivative

| Compound | Starting Material | Synthetic Route Highlight | Pharmacological Target | Observed Activity |

|---|---|---|---|---|

| N-benzyl-4-bromo-2,5-dimethoxyphenethylamines | 4-bromo-2,5-dimethoxyphenethylamine | N-benzylation | 5-HT₂A/2C Receptors | Partial Agonist nih.gov |

Structure-Activity Relationship (SAR) Studies of Functionalized Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity, guiding the design of more potent and selective compounds. For derivatives of brominated dimethoxybenzaldehydes, SAR studies have provided significant insights.

In the case of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamine derivatives, SAR studies revealed that substitutions on the N-benzyl ring dramatically affect binding affinity for 5-HT₂A/2C receptors. nih.gov

Positional Isomerism: Substitutions at the 2'- and 3'-positions of the N-benzyl group are generally well-tolerated and can lead to very potent compounds. nih.gov

Substituent Effects: Small changes to the substituents in the 2'-position of the benzyl (B1604629) group can have a profound impact on receptor affinity and selectivity, highlighting the sensitivity of the receptor's binding pocket to the ligand's structure. nih.gov

SAR studies on other classes of compounds derived from related benzaldehydes also offer valuable information. For instance, studies on hydrazide-hydrazone derivatives prepared from aldehydes including 2,6-dimethoxybenzaldehyde showed that the geometry of the imine (CH=N) double bond consistently has an E configuration, which is a key structural feature for their activity as laccase inhibitors. nih.gov Furthermore, research on brominated chalcones has suggested that the presence of both methoxy and bromine substitutions can be beneficial for antibacterial activity. mdpi.com Dihydrochalcone derivatives with a single bromine atom at position 2 of the aromatic B ring showed promising inhibitory effects, underscoring the positive contribution of the bromine substituent. mdpi.com

Table 2: Key SAR Findings for Related Derivatives

| Compound Class | Structural Variation | Impact on Biological Activity | Reference |

|---|---|---|---|

| N-benzyl phenethylamines | Substitution on the N-benzyl ring (2' and 3' positions) | Profoundly affects affinity and selectivity for 5-HT₂A/2C receptors. nih.gov | nih.gov |

| Dihydrochalcones | Bromine substituent at position 2 of the aromatic B ring | Positive effect on inhibitory activity. mdpi.com | mdpi.com |

Antioxidant Properties of Related Structures and Their Implications

While direct antioxidant studies on this compound are not extensively documented, research on structurally similar bromophenols and brominated benzaldehydes has demonstrated significant antioxidant potential. evitachem.comnih.govnih.gov These findings suggest that derivatives of this compound could also possess valuable antioxidant properties.

Natural and synthetic bromophenols have been evaluated for their antioxidant and radical scavenging activities using various in vitro assays. nih.govnih.gov These assays measure the ability of a compound to scavenge free radicals and reduce oxidizing agents. Common methods employed include:

DPPH (1,1-diphenyl-2-picryl-hydrazyl) free radical scavenging assay: Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. nih.govnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulphonic acid)) radical cation scavenging assay: Assesses the capacity of a compound to scavenge the ABTS radical cation. nih.govnih.gov

Reducing Power Assays (CUPRAC, Ferricyanide): Determine the ability of a compound to reduce metal ions like Cu²⁺ and Fe³⁺. nih.govnih.gov

Studies on benzylic acid-derived bromophenols and diphenylmethane-derived bromophenols have shown that these compounds can be effective DPPH and ABTS radical scavengers. nih.govnih.gov The antioxidant efficacy of these synthesized bromophenols was often compared to standard antioxidants like butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and α-tocopherol, with some derivatives showing comparable or even superior activity. nih.govnih.gov The results indicate that bromophenols possess effective antioxidant power, which has implications for their potential use in health, nutrition, and as industrial additives. evitachem.comnih.govnih.gov Computational studies using density functional theory (DFT) have also been employed to scrutinize the antioxidant mechanisms, such as hydrogen atom transfer (HAT) and single electron transfer (SET), providing a theoretical basis for the observed activities. researchgate.net

Table 3: Antioxidant Activity of Related Bromophenol Structures

| Compound Type | Assay | Result | Implication |

|---|---|---|---|

| Diphenylmethane-derived bromophenols | DPPH, ABTS, CUPRAC, Ferrous ion chelating | Effective antioxidant and radical scavenging activities. nih.gov | Potential for use as antioxidant additives. nih.gov |

| Benzylic acid-derived bromophenols | DPPH, ABTS, Reducing power | Found to be effective DPPH and ABTS scavengers. nih.gov | Directs future studies for food and medicinal applications. nih.gov |

Emerging Applications in Materials Science and Advanced Functional Materials

Development of Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are crucial for the advancement of photonic technologies, including optical switching and data processing. The molecular structure of 4-Bromo-2,6-dimethoxybenzaldehyde makes it an interesting candidate for this class of materials.

The introduction of a bromine atom into an organic chromophore can significantly alter its electronic and optical characteristics. The presence of this heavy atom is known to influence intermolecular interactions and enhance NLO responses. smolecule.comambeed.com

Detailed theoretical studies on closely related isomers, such as 5-bromo-2,3-dimethoxybenzaldehyde (B184988) and 6-bromo-2,3-dimethoxybenzaldehyde (B1228148), provide insight into the effects of bromination. Research indicates that the bromine atom has a beneficial impact on the third-order nonlinear susceptibility, a key parameter for NLO materials. bldpharm.comamericanelements.com For instance, theoretical calculations predict that the third-order susceptibility (γ) of 6-bromo-2,3-dimethoxybenzaldehyde is significantly higher than that of the non-brominated parent compound, 2,3-dimethoxybenzaldehyde. bldpharm.com

Table 1: Theoretical NLO Properties of Brominated Dimethoxybenzaldehyde Isomers This table presents theoretical data for isomers structurally related to this compound, illustrating the impact of bromine substitution.

| Compound | Kinetic Stability Order | Predicted Third-Order Susceptibility (γ) [(m/V)²] |

| 2,3-Dimethoxybenzaldehyde | Highest | - |

| 5-Bromo-2,3-dimethoxybenzaldehyde | Intermediate | 83.15 x 10⁻²² |

| 6-Bromo-2,3-dimethoxybenzaldehyde | Lowest | 89.54 x 10⁻²² |

| Data sourced from The Journal of Physical Chemistry A. bldpharm.comamericanelements.com |

Furthermore, bromine substitution modifies the nature of intermolecular interactions within the crystal lattice. It tends to decrease the frequency of H···H and C···H contacts while increasing closed-shell interactions involving bromine, such as H···Br and Br···Br contacts. bldpharm.comamericanelements.com These changes in crystalline arrangement are critical as they influence the bulk properties of the material. The substitution with a heavy atom like bromine can also activate additional radiationless deactivation channels, which typically results in a decrease in fluorescence quantum yield. nih.gov

The design of molecules for photonic applications often relies on creating specific electronic architectures. Functionalized benzaldehydes are valuable building blocks in this context due to the reactivity of the aldehyde group and the tunable electronic nature of the aromatic ring.

A primary design principle for NLO materials is the formation of donor-acceptor (D-A) systems. nih.gov The benzaldehyde (B42025) moiety can act as an electron-accepting group, and when combined with electron-donating groups, it can facilitate intramolecular charge transfer (ICT), a key mechanism for high NLO activity. The structure of this compound, with its electron-donating methoxy (B1213986) groups and accepting aldehyde, is inherently a donor-acceptor system.

Other design strategies include:

Aldimine Condensation: The aldehyde group readily reacts with primary amines to form Schiff bases (imines). This reaction can be used to build larger conjugated systems or to create optical chemosensors where the interaction with an analyte triggers a colorimetric or fluorescent change. sigmaaldrich.com

Metal-Organic Frameworks (MOFs): Functionalized benzaldehydes can be used to synthesize organic ligands for MOFs. google.commdpi.com These crystal-engineered materials can be designed to have specific photonic properties, such as luminescence, for sensing applications. google.commdpi.com

Multi-Responsive Systems: Aldehyde-functionalized molecules can be incorporated into systems that respond to external stimuli like pressure, temperature, or solvents. For example, simple amino-triarylborane systems functionalized with an aldehyde have been shown to exhibit multi-colored fluorescence based on the reversible formation of an intramolecular bond, a process modulated by ICT transitions.

Polymer Chemistry and Macromolecular Architectures

The unique chemical structure of this compound makes it a promising building block for the synthesis of polymers and advanced macromolecular structures. smolecule.com Its functional groups offer routes to create polymers with tailored optical or electronic properties.